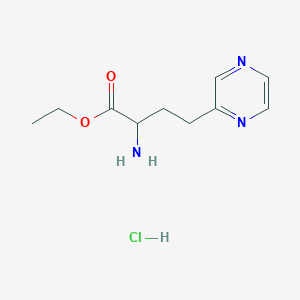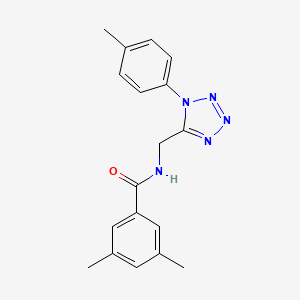
3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain a benzamide group and a tetrazole group, both of which are common in medicinal chemistry.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the yield and purity of the product.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide valuable information about its reactivity and stability.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques.Scientific Research Applications
Biological Effects of Related Compounds
Studies on the biological effects of acetamide, formamide, and their derivatives have highlighted the commercial importance and biological consequences of exposure to these chemicals. The data for each chemical is considered separately, reflecting the biology of the material and its usage or proposed usage. This suggests a potential research avenue for exploring the biological and environmental impacts of related compounds, including "3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" (Kennedy, 2001).
Synthesis and Green Chemistry Applications
Research on the synthesis of 5,5′-Methylene-bis(benzotriazole) and its role as a versatile intermediate in the preparation of metal passivators and light-sensitive materials highlights the significance of efficient, environmentally benign synthesis methods. This indicates a potential application area for related compounds in green chemistry and industrial applications (Gu et al., 2009).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamide derivatives demonstrate importance in supramolecular chemistry and biomedical applications, leveraging their self-assembly behavior. This underscores the potential for "3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" in nanotechnology, polymer processing, and biomedical fields, given its structural similarities with these compounds (Cantekin, de Greef, & Palmans, 2012).
Corrosion Inhibition
The use of tolyltriazole as a corrosion inhibitor for copper and brass in various environments provides a lens through which the corrosion inhibition potential of related compounds could be investigated. This suggests an avenue for researching the application of "3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" in materials science and engineering (Walker, 1976).
Antitumor Activity of Imidazole Derivatives
The review of imidazole derivatives and their antitumor activity highlights the potential therapeutic applications of these compounds. This could inform research into the antitumor properties of structurally similar compounds, suggesting a possible research direction for the compound (Iradyan et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound can be assessed through toxicological studies. This can provide information on its potential risks to human health and the environment.
Future Directions
Future research on the compound could involve optimizing its synthesis, studying its properties in more detail, exploring its potential applications, and investigating its mechanism of action if it is biologically active.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide”, you may need to consult specialized databases or request information from experts in the field.
properties
IUPAC Name |
3,5-dimethyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-4-6-16(7-5-12)23-17(20-21-22-23)11-19-18(24)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWCSYKMIFGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

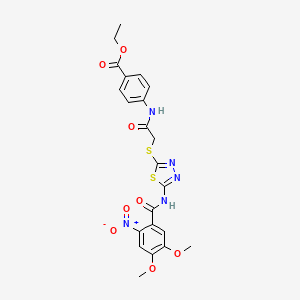

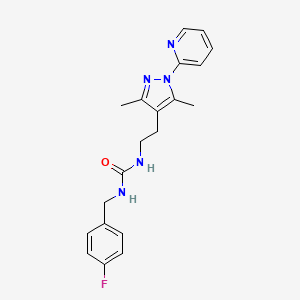
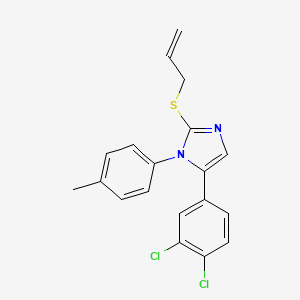
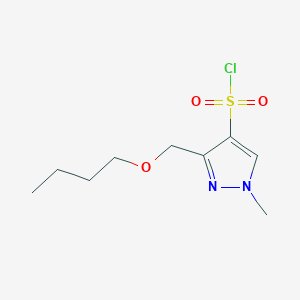
![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)
![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)
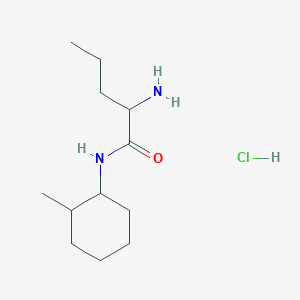

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)
![N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide](/img/structure/B2953350.png)
